An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-(Benzenesulfonyl)-3-bromo-1H-indazole
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-(Benzenesulfonyl)-3-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Benzenesulfonyl)-3-bromo-1H-indazole, a molecule of interest in medicinal chemistry and materials science. We will delve into a probable synthetic route, the principles of its structural elucidation by single-crystal X-ray diffraction, and an analysis of its anticipated crystal structure, drawing parallels with a closely related analogue.
Introduction: The Significance of the Indazole Scaffold
Indazoles are a class of bicyclic heterocyclic compounds that are isosteres of indoles and have garnered significant attention in pharmaceutical research.[1] The indazole nucleus is a key pharmacophore in a number of marketed drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The substitution pattern on the indazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a benzenesulfonyl group at the N1-position and a bromine atom at the C3-position, as in 1-(Benzenesulfonyl)-3-bromo-1H-indazole, is anticipated to modulate its electronic and steric profile, making it a valuable intermediate for the synthesis of novel bioactive compounds.
Synthesis of 1-(Benzenesulfonyl)-3-bromo-1H-indazole: A Proposed Pathway
Synthetic Workflow
The proposed synthetic workflow is depicted in the diagram below:
Caption: Proposed two-step synthesis of 1-(Benzenesulfonyl)-3-bromo-1H-indazole.
Detailed Experimental Protocol (Proposed)
Materials:
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3-Bromo-1H-indazole
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzenesulfonyl chloride
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromo-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the indazolide anion.
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Sulfonylation: Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cautiously quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Benzenesulfonyl)-3-bromo-1H-indazole.
Justification of Experimental Choices:
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Base and Solvent: Sodium hydride is a strong, non-nucleophilic base suitable for the deprotonation of the N-H of the indazole. Anhydrous aprotic solvents like DMF or THF are used to prevent the reaction of the base with water and to dissolve the reactants.
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Reaction Conditions: The initial deprotonation at 0 °C controls the exothermic reaction. The subsequent sulfonylation is also performed at a controlled temperature to prevent side reactions.
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Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.[4]
Principles of Single-Crystal X-ray Diffraction
The fundamental principle behind X-ray diffraction is Bragg's Law, which describes the coherent scattering of X-rays by the electrons in a crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted in specific directions, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal's unit cell.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a compound like 1-(Benzenesulfonyl)-3-bromo-1H-indazole involves several key steps:
Caption: General workflow for single-crystal X-ray diffraction analysis.
Data Collection, Structure Solution, and Refinement
A suitable single crystal of the compound would be mounted on a goniometer and placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. After data collection and reduction, the phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined using a least-squares minimization algorithm to improve the fit between the calculated and observed diffraction data.
Crystal Structure of 1-(Benzenesulfonyl)-3-bromo-1H-indazole: An Analysis Based on a Structural Analogue
As the crystal structure of 1-(Benzenesulfonyl)-3-bromo-1H-indazole has not been publicly reported, we will analyze the crystal structure of a closely related compound, N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide , to infer the likely structural features.[5][6] This analogue shares the key 1-(phenylsulfonyl)-3-bromo-heterocyclic core.
Anticipated Molecular Geometry
The indazole ring system is expected to be nearly planar. The benzenesulfonyl group will be attached to the N1 atom of the indazole ring. The dihedral angle between the plane of the indazole ring and the phenyl ring of the benzenesulfonyl group will be a key conformational feature, influencing crystal packing. In the analogue, the dihedral angles between the indole ring and the two phenylsulfonyl groups are significant, indicating a non-planar overall molecular conformation.[5][6]
Crystallographic Data of the Analogue
The following table summarizes the crystallographic data for N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide.[5][6] It is anticipated that 1-(Benzenesulfonyl)-3-bromo-1H-indazole would crystallize in a similar system with comparable unit cell dimensions.
| Parameter | Value (for N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide) |
| Chemical Formula | C₂₁H₁₇BrN₂O₄S₂ |
| Formula Weight | 505.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5129 (6) |
| b (Å) | 17.4245 (14) |
| c (Å) | 16.0988 (14) |
| β (°) | 98.087 (3) |
| Volume (ų) | 2086.5 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.609 |
| Absorption Coefficient (mm⁻¹) | 2.20 |
| F(000) | 1024 |
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of 1-(Benzenesulfonyl)-3-bromo-1H-indazole are likely to be held together by a network of weak intermolecular interactions. Based on the analogue, we can anticipate the presence of:
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C-H···O Hydrogen Bonds: Interactions between aromatic C-H donors and the oxygen atoms of the sulfonyl group.
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π-π Stacking: Interactions between the aromatic rings of the indazole and benzenesulfonyl moieties of adjacent molecules.
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Halogen Bonding: The bromine atom at the C3 position could potentially participate in halogen bonding interactions with electronegative atoms in neighboring molecules. In the analogue, short Br···O contacts are observed, linking the molecules into chains.[5][6]
These non-covalent interactions play a crucial role in determining the overall crystal packing and, consequently, the material's physical properties such as melting point and solubility.
Conclusion
This technical guide has provided a comprehensive overview of 1-(Benzenesulfonyl)-3-bromo-1H-indazole, a molecule with significant potential in drug discovery and materials science. We have proposed a robust synthetic pathway and detailed the principles of its structural characterization using single-crystal X-ray diffraction. By drawing parallels with a structurally similar compound, we have predicted the key features of its crystal structure, including its molecular geometry and intermolecular interactions. This information provides a solid foundation for researchers and scientists working with this and related indazole derivatives.
References
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Jadhav, S. B., & Gaikwad, D. D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1636-1667. [Link]
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Umadevi, M., Raju, P., Yamuna, R., Mohanakrishnan, A. K., & Chakkaravarthi, G. (2015). Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o576–o577. [Link]
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